5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole
Description
BenchChem offers high-quality 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C6H11NO/c1-5-3-4-7-6(5)8-2/h5H,3-4H2,1-2H3 |
InChI Key |
YJAFTEGZVBTPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN=C1OC |
Origin of Product |
United States |
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reactions of 5-Methoxy-4-methyl-3,4-dihydro-2H-pyrrole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic intermediate. We understand that achieving high conversion rates and product purity can be challenging. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate common experimental hurdles and optimize your synthetic outcomes.
Section 1: Foundational FAQs
This section addresses fundamental questions regarding the properties and handling of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole to establish a baseline for successful experimentation.
Q1: What are the key reactive features of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole?
5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole is a cyclic imidate (or imino ether). Its reactivity is dominated by the endocyclic carbon-nitrogen double bond (C=N). The key features are:
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Electrophilic Imine Carbon: The carbon atom of the C=N bond is highly electrophilic and is the primary site for nucleophilic attack. This is the intended reaction pathway in many synthetic applications.[1]
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Basic Nitrogen Atom: The nitrogen atom possesses a lone pair of electrons, rendering it mildly basic. It can be protonated by acids, which further activates the imine carbon towards nucleophilic attack.[2]
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Susceptibility to Hydrolysis: The imidate functional group is highly sensitive to water. In the presence of aqueous acid or base, it can readily hydrolyze to the corresponding lactam (a cyclic amide), which is often the primary cause of low yields and product contamination.
Q2: How should I properly store and handle this reagent?
Proper storage and handling are critical to prevent degradation, primarily through hydrolysis.
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Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place, away from moisture and acids. The recommended storage class for similar combustible liquids is 10.[3]
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Handling: When handling the reagent, always use dry glassware and syringes. Work under an inert atmosphere, especially if the reaction is sensitive to moisture. Use anhydrous solvents to minimize the risk of hydrolysis.
Q3: What is the most common and problematic side reaction?
By far, the most common side reaction is hydrolysis to 5-methyl-pyrrolidin-2-one. This occurs when the compound is exposed to water, especially under acidic or basic conditions. The reaction proceeds through nucleophilic attack of water on the imine carbon, followed by the elimination of methanol. This side product is often difficult to separate from the desired product due to similar polarities.
Section 2: Troubleshooting Guide for Low Conversion Rates
This core section is designed in a question-and-answer format to directly address the most common issues encountered during reactions.
Q: My reaction shows a low conversion rate, and I recover a significant amount of my starting material. What should I investigate first?
A low conversion rate with starting material recovery points to issues with reactivity or reaction conditions, rather than degradation. Follow this diagnostic workflow:
Causality Explained:
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Reagent Integrity: An inactive coupling partner (nucleophile or electrophile) is a common cause of failure. Additionally, if your 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole has been improperly stored, it may have partially hydrolyzed, reducing the concentration of the active reagent.
-
Reaction Conditions:
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Temperature: Many reactions require an initial activation energy. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessive heat can cause degradation.
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pH Control: Imine chemistry is highly pH-dependent.[4] At very low pH, your nucleophile (if it's an amine) might be fully protonated and non-nucleophilic. At high pH, there may not be enough acid to activate the imine for attack or facilitate the departure of the leaving group in subsequent steps. A pH range of 4-6 is often optimal for reactions involving imines.[4]
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Solvent: The solvent must be able to dissolve all reactants and should not interfere with the reaction. For moisture-sensitive reactions, the use of anhydrous solvents is mandatory.
-
Q: I observe the formation of a major byproduct with a carbonyl (C=O) stretch in the IR spectrum (~1680 cm⁻¹). What is it, and how can I prevent it?
This is the classic signature of the hydrolysis byproduct, 5-methyl-pyrrolidin-2-one.
Mechanism of Hydrolysis: The reaction is typically catalyzed by trace amounts of acid. The nitrogen is protonated, making the imine carbon even more electrophilic. Water then acts as a nucleophile, attacking this carbon. A proton transfer and subsequent elimination of methanol yield the thermodynamically stable lactam.
Preventative Measures:
-
Strict Anhydrous Conditions: Use oven-dried or flame-dried glassware. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
Scavengers: For extremely sensitive reactions, consider adding a water scavenger like molecular sieves (ensure they are activated).
Q: My reaction is sluggish even under anhydrous conditions. Could my choice of nucleophile be the problem?
Yes. The reactivity of the nucleophile is paramount.
-
Steric Hindrance: The 4-methyl group on the pyrrole ring introduces some steric bulk. If your nucleophile is also sterically hindered, the reaction rate may be significantly reduced. Consider using a less bulky nucleophile if possible.
-
Nucleophilicity: Weak nucleophiles will react slowly. The nucleophilicity of your reactant might need to be enhanced, for example, by deprotonating an alcohol to an alkoxide or using a more reactive organometallic reagent. A large excess of the amine is often used to push the equilibrium toward the imine intermediate.[5]
Section 3: Recommended Protocols & Methodologies
These protocols provide a validated starting point for your experiments.
Protocol 1: General Reaction Monitoring using Thin-Layer Chromatography (TLC)
TLC is the fastest way to monitor a reaction's progress.[6]
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Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole.
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In the "RXN" lane, spot a sample taken directly from your reaction mixture.
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In the "CO" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the plate in a covered TLC chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line.
-
Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Interpret the Results:
-
The "SM" lane shows the position of your starting material.
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In the "RXN" lane, the disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is proceeding.
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The "CO" lane is crucial for confirming identity. If the starting material spot in the "RXN" lane is truly gone, the "CO" spot will look identical to the "RXN" spot. If starting material remains, the "CO" spot will show an elongated or more intense spot at the Rf of the starting material.
-
Protocol 2: Setup for a Moisture-Sensitive Reaction
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Reagent Handling: Use anhydrous solvents. Draw up liquid reagents using dry syringes. Weigh solid reagents quickly and, if highly hygroscopic, do so in a glovebox.
-
Maintaining Inert Atmosphere: Ensure all joints are well-sealed. Use a bubbler or a balloon filled with the inert gas to maintain a slight positive pressure throughout the reaction.
-
Additions: Add reagents via a syringe through a rubber septum or via a pressure-equalizing dropping funnel.
Protocol 3: General Work-up and Purification
-
Quenching: Once the reaction is complete (as determined by TLC or another monitoring method), cool it to room temperature or 0 °C. Cautiously add a quenching solution (e.g., saturated aqueous sodium bicarbonate to neutralize acid, or water).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
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Washing: Combine the organic layers and wash with water, then with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product using flash column chromatography on silica gel.[7] The choice of eluent will depend on the polarity of your product and should be determined by TLC analysis.
Section 4: Data and Visual Summaries
Table 1: Troubleshooting Quick Reference
| Symptom | Potential Cause | Suggested Solution |
| No reaction, starting material recovered | 1. Reaction temperature too low.2. Inactive nucleophile/electrophile.3. Incorrect pH.[4] | 1. Gradually increase the reaction temperature.2. Verify the purity and activity of other reagents.3. Buffer the reaction or add a catalytic amount of a suitable acid (e.g., acetic acid). |
| New polar spot on TLC, low yield of desired product | Hydrolysis to the corresponding lactam. | Implement strict anhydrous conditions (See Protocol 2). Use anhydrous solvents and an inert atmosphere. |
| Multiple new spots on TLC | 1. Degradation of starting material or product.2. Complex side reactions. | 1. Lower the reaction temperature.2. Re-evaluate the reaction mechanism and choice of reagents. Check for literature on similar reactions. |
| Formation of insoluble material (polymer) | Acid-catalyzed polymerization of the imine. | Use a non-protic acid catalyst or run the reaction under neutral or slightly basic conditions if the mechanism allows. |
Table 2: Solvent Selection Guide for Reactions
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | Aprotic, Polar | 40 | Good general-purpose solvent, but volatile. Ensure it's anhydrous. |
| Tetrahydrofuran (THF) | Aprotic, Polar Ether | 66 | Can be dried effectively. Good for organometallic reactions. |
| Acetonitrile (MeCN) | Aprotic, Polar | 82 | Can be used for a wide range of reactions. Must be anhydrous. |
| Toluene | Aprotic, Nonpolar | 111 | Higher boiling point allows for heating. Can be used with a Dean-Stark trap to remove water azeotropically. |
| Methanol/Ethanol | Protic, Polar | 65 / 78 | Use with caution. Will react with the starting material to form the same compound or other acetals. Only suitable if the nucleophile is much more reactive than the solvent. |
Section 5: References
-
Purification Techniques for 2H-pyrrolo[1,2-e]oxadiazine Derivatives: Application Notes and Protocols. Benchchem.
-
Petrenko, A., Mrkobrada, S., & Tobrman, T. (n.d.). STATE-OF-THE-ART APPROACHES TO THE SYNTHESIS OF 2H-PYRROLES.
-
Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. (2018). ChemistrySelect.
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). Organic & Biomolecular Chemistry.
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). Oriental Journal of Chemistry.
-
Pyrrole synthesis. Organic Chemistry Portal.
-
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. Chem-Impex.
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace.
-
Monitoring Reactions by TLC. Washington State University.
-
19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025). Chemistry LibreTexts.
-
Imine. Wikipedia.
-
Purification method of 2-acetyl-1-pyrroline. (2014). Google Patents.
-
Purification of crude pyrroles. (1996). Google Patents.
-
Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. (2024). Molecules.
-
Imines – Their Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
-
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. PubChem.
-
5-Methoxy-3,4-dihydro-2h-pyrrole AldrichCPR. Sigma-Aldrich.
-
Monitoring Fast Chemical Reactions using Stopped-flow on a Rapid Scanning FT-IR Spectrometer. PerkinElmer, Inc.
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). Molecules.
-
Enamines. (2024). Making Molecules.
-
Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022). White Rose Research Online.
-
Cyclic Imines: Chemistry and Mechanism of Action: A Review. (2025). ResearchGate.
-
Chemical synthesis and imine reductase-catalyzed enantioselective reduction of trifluorinated imines. (n.d.).
-
What is the proper way to synthesis imine from cyclic ketone and primary amine? (2023). ResearchGate.
-
Pyrrole. Wikipedia.
-
Techniques and Methods to Monitor Chemical Reactions. (2025). ResearchGate.
-
ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. (2021). RASĀYAN Journal of Chemistry.
-
5-METHOXY-3,4-DIHYDRO-2H-PYRROLE Property. ChemicalBook.
-
Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. (2025). ResearchGate.
-
What are the methods of monitoring both the chemical and physical rates of chemical reactions? (2022). Quora.
-
One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. (2021). Indian Journal of Chemistry, Section B.
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016). Beilstein Journal of Organic Chemistry.
-
5-Methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone in the reactions with nitrogen-containing nucleophiles. (2013). Arkivoc.
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5264-35-7 | Chemical Name : 5-Methoxy-3,4-dihydro-2H-pyrrole. Pharmaffiliates.
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5264-35-7 | 5-Methoxy-3,4-dihydro-2H-pyrrole. BLDpharm.
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5-Methoxy-3,4-dihydro-2H-pyrrole | 5264-35-7. Sigma-Aldrich.
-
5-METHOXY-3,4-DIHYDRO-2H-PYRROLE | 5264-35-7. ChemicalBook.
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Optimizing temperature parameters for 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole stability
Welcome to the technical support center for 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into optimizing experimental parameters to ensure the stability and integrity of this valuable synthetic intermediate. As a substituted cyclic imine, its reactivity is key to its utility, but this also makes it susceptible to specific degradation pathways, with temperature being a critical variable. This document provides a series of troubleshooting guides and frequently asked questions to help you navigate its handling and use with confidence.
Core Concepts: The Chemistry of Cyclic Imine Stability
The stability of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole is fundamentally governed by the reactivity of its cyclic imine (C=N) functional group. The primary degradation pathway of concern is hydrolysis . This is a reversible reaction where the imine reacts with water to undergo ring-opening, forming an acyclic amino ketone.
Several factors influence this equilibrium, but temperature is a key accelerator. Elevated temperatures provide the activation energy needed to drive the hydrolytic degradation, even in the presence of trace amounts of moisture. Understanding this mechanism is the first step in troubleshooting and optimizing your experimental parameters.
Caption: The equilibrium of the primary hydrolysis pathway.
Frequently Asked Questions (FAQs)
Q1: My assay results are inconsistent. Could my stock of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole be degrading?
A: Yes, inconsistency is a classic sign of compound instability. The cyclic imine moiety is susceptible to hydrolysis, especially if stored improperly. Degradation can occur even at room temperature if moisture is present. The stability of related cyclic imines is known to be highly dependent on factors like substitution patterns and pH.[1] For instance, some similar structures are stable at neutral pH but decompose rapidly under acidic conditions when heated.[1]
Troubleshooting Steps:
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Verify Storage: Confirm that your solid compound is stored in a tightly sealed container in a desiccator, preferably at low temperatures (-20°C for long-term). For solutions, ensure they are prepared with anhydrous aprotic solvents and stored under an inert atmosphere (e.g., argon or nitrogen).[2]
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Analytical Check: Re-run purity analysis (e.g., HPLC, LC-MS, or NMR) on your stock. Look for the appearance of new, more polar peaks, which could correspond to the ring-opened amino ketone.
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Prepare Fresh: When in doubt, prepare a fresh solution from solid material for your most sensitive experiments.
Q2: What are the absolute best practices for storing this compound, both as a solid and in solution?
A: Proper storage is the most critical factor in maintaining the integrity of this compound. Imines are sensitive to moisture, and general guidelines for amine storage emphasize cool, dry, and inert conditions.[3][4]
| Storage Form | Temperature | Atmosphere | Duration | Key Considerations |
| Solid | 2-8°C | Standard | Short-Term (< 1 month) | Use a desiccator to minimize moisture exposure. |
| Solid | -20°C | Standard/Inert | Long-Term (> 1 month) | Allow the container to warm to room temperature before opening to prevent water condensation on the cold solid.[2] |
| Solution | -20°C or -80°C | Inert Gas (Ar, N₂) | Up to 1 month | Use only dry, aprotic solvents (e.g., anhydrous acetonitrile, DMSO, DMF, or toluene). Avoid protic or aqueous solvents for storage.[2] |
Q3: I need to heat my reaction. How stable is 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole at elevated temperatures?
A: The thermal stability is highly conditional. In a completely anhydrous, aprotic, and neutral environment, the imine bond can be quite robust, with some reactions requiring high heat (e.g., 70-90°C) for hours to proceed without decomposition.[3] Some N-heterocyclic compounds can be stable at temperatures well above 250°C under inert conditions.[5][6]
However, the presence of nucleophiles, particularly water, changes the scenario dramatically. Heat will accelerate the rate of hydrolysis.[3] Therefore, if your reaction must be heated:
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Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If necessary, use a Dean-Stark apparatus or molecular sieves to remove any water formed during the reaction.
-
Inert Atmosphere: Always run heated reactions under an inert atmosphere like nitrogen or argon to prevent oxidative degradation pathways.
-
Minimize Time: Do not heat the reaction longer than necessary. Monitor its progress closely by TLC or LC-MS.
Q4: My compound needs to be in an aqueous buffer for a biological assay. How can I minimize degradation?
A: This is a challenging but common scenario. The key is to minimize the time the compound spends in the aqueous environment.
-
pH Optimization: If possible, determine the optimal pH for stability. For many imines, stability is greatest near neutral pH. Both strongly acidic and basic conditions can catalyze hydrolysis.[1]
-
Temperature Control: Perform all steps on ice or at 4°C whenever possible.
-
Prepare Stocks in Organic Solvent: Prepare a concentrated stock solution in an anhydrous solvent like DMSO. Add the stock to the aqueous buffer immediately before starting the experiment to minimize the time of exposure to water.
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Run a Control: In a parallel experiment, incubate the compound in the assay buffer for the duration of the experiment without the other biological components. Analyze the sample afterward to quantify the extent of degradation. This will help you differentiate between compound instability and experimental effects.
Troubleshooting Guide: Diagnosing Stability Issues
This workflow helps diagnose the root cause of suspected degradation.
Caption: A decision tree for troubleshooting compound stability.
Experimental Protocols
Protocol 1: Recommended Handling and Stock Solution Preparation
This protocol is designed to minimize moisture contact and thermal stress.
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Equilibration: Before opening, allow the vial of solid 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole to warm to ambient room temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.[2]
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Weighing: In a low-humidity environment (if possible, a glove box or under a stream of inert gas), quickly weigh the desired amount of solid into a clean, dry vial.
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Solvent Addition: Add anhydrous aprotic solvent (e.g., anhydrous DMSO or acetonitrile) via a syringe to the vial to achieve the desired concentration.
-
Inerting and Sealing: Immediately cap the vial. If possible, flush the headspace with argon or nitrogen before sealing tightly with a cap containing a PTFE septum.
-
Storage: Store the stock solution at -20°C or -80°C. For subsequent uses, puncture the septum with a syringe to withdraw the solution, maintaining the inert atmosphere.
Protocol 2: Stress Test for Stability in an Aqueous Buffer
This experiment helps you quantify the stability of the compound under your specific assay conditions.
-
Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO following Protocol 1.
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Test Samples: In triplicate, dilute the stock solution to your final working concentration (e.g., 10 µM) in your aqueous assay buffer. Prepare one set of tubes for each time point (e.g., T=0, T=1h, T=2h, T=4h) and temperature (e.g., 4°C and 37°C) you wish to test.
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Incubation: Incubate the tubes at their respective temperatures for the designated time.
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Quenching and Analysis: At each time point, immediately "quench" any further degradation by adding an equal volume of cold acetonitrile and flash-freezing in liquid nitrogen. Store at -80°C until analysis.
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Quantification: Analyze all samples by a suitable method (e.g., LC-MS). Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. This will give you a clear degradation profile and help you define a stable window for your experiments.
References
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. Available at: [Link]
-
Braslavsky, S., & Heicklen, J. (n.d.). The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur. Chemical Reviews. Available at: [Link]
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Wirth, T. et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. PubMed. Available at: [Link]
-
Patel, K., & Borchardt, R. T. (2007). The role of the cyclic imide in alternate degradation pathways for asparagine-containing peptides and proteins. PubMed. Available at: [Link]
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Lesiak, A. et al. (2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Available at: [Link]
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Lesiak, A. et al. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]
-
Various Authors. (2018). Is Imine group stable at high Temp.? ResearchGate. Available at: [Link]
-
Al-Ayash, A. et al. (n.d.). (PDF) The Effect of Temperature and Thermodynamic Parameters on the Ionization Constants of Some Imines Derived from Vanillin with substituted aniline. ResearchGate. Available at: [Link]
-
Molinski, T. F. (2014). Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins. PMC. Available at: [Link]
-
D'Acquarica, I. et al. (n.d.). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. PMC. Available at: [Link]
-
Petrenko, A., Mrkobrada, S., & Tobrman, T. (n.d.). STATE-OF-THE-ART APPROACHES TO THE SYNTHESIS OF 2H-PYRROLES. University of Chemistry and Technology, Prague. Available at: [Link]
-
Urbaniak, M. et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available at: [Link]
-
Organ, M. G. et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. Available at: [Link]
-
Laskin, A. et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Available at: [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. diplomatacomercial.com.br. Available at: [Link]
-
Vale, C. et al. (n.d.). Cyclic imines: chemistry and mechanism of action: a review. Semantic Scholar. Available at: [Link]
-
Aredia, M. et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Available at: [Link]
-
Shultz, A. et al. (2020). Mechanically Robust and Reprocessable Imine Exchange Networks from Modular Polyester Pre-Polymers. The Royal Society of Chemistry. Available at: [Link]
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Nielsen, C. J. et al. (n.d.). Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]
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Making Molecules. (2024). Enamines. makingmolecules.com. Available at: [Link]
-
Saeed, I. M. et al. (n.d.). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole from 4-methyl-2-pyrrolidone
For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is paramount. In complex synthetic pathways, structurally similar isomers and functional group analogs can often co-exist, presenting significant analytical challenges. This guide provides an in-depth, technical comparison of two such molecules: 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole, a cyclic enamine ether, and 4-methyl-2-pyrrolidone, a lactam. Understanding their distinct spectroscopic and chromatographic signatures is crucial for unambiguous characterization and ensuring the integrity of research and development pipelines.
This document moves beyond a simple recitation of data. It is designed to provide a causal understanding of why these molecules behave differently under various analytical conditions, empowering the reader to make informed decisions in their own laboratory settings. Every protocol described herein is intended to be a self-validating system, grounded in established scientific principles.
The Analytical Challenge: Enamine Ether vs. Lactam
At first glance, 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole and 4-methyl-2-pyrrolidone share the same molecular formula (C₆H₁₁NO) and a similar five-membered ring structure containing a nitrogen atom and a methyl group. However, the arrangement of atoms and the nature of their functional groups are fundamentally different, leading to distinct chemical properties and, consequently, different analytical fingerprints.
-
5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole possesses an enamine ether functionality. The endocyclic double bond is conjugated with the nitrogen lone pair, and an exocyclic methoxy group is attached to the carbon of the C=N bond.
-
4-methyl-2-pyrrolidone is a lactam, which is a cyclic amide. It features a carbonyl group (C=O) within the five-membered ring.
These structural differences are the key to their differentiation.
Spectroscopic Differentiation: A Multi-faceted Approach
A combination of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) provides a robust toolkit for distinguishing between these two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
Key Differentiating Features in NMR:
| Feature | 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole (Predicted) | 4-methyl-2-pyrrolidone | Rationale |
| ¹H NMR: Methoxy Protons | Singlet, ~3.5-4.0 ppm | Absent | The methoxy group (-OCH₃) protons are unique to the enamine ether. |
| ¹H NMR: N-H Proton | Absent | Broad singlet, ~7.0-8.5 ppm (concentration dependent) | The lactam has an N-H proton, which is absent in the N-substituted enamine ether. |
| ¹³C NMR: Carbonyl Carbon | Absent | ~175-180 ppm | The carbonyl carbon of the lactam is highly deshielded and a key diagnostic signal. |
| ¹³C NMR: C=N Carbon | ~160-170 ppm | Absent | The imine-like carbon of the enamine ether is a characteristic downfield signal. |
| ¹³C NMR: Methoxy Carbon | ~50-60 ppm | Absent | The methoxy carbon provides another unique identifier for the enamine ether. |
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for many organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: NMR Spectroscopy Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups based on their characteristic vibrational frequencies.
Key Differentiating Features in FTIR:
| Functional Group | 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole (Predicted) | 4-methyl-2-pyrrolidone | Rationale |
| C=O Stretch | Absent | Strong, sharp absorption ~1680-1720 cm⁻¹ | This is the most prominent and diagnostic peak for the lactam. |
| N-H Stretch | Absent | Broad absorption ~3200-3400 cm⁻¹ | The N-H bond in the lactam gives a characteristic broad peak. |
| C=N Stretch | Absorption ~1640-1690 cm⁻¹ | Absent | The imine-like double bond of the enamine ether will have a distinct absorption. |
| C-O Stretch | Strong absorption ~1050-1250 cm⁻¹ | Absent (in this region for this functionality) | The C-O single bond of the methoxy group is a key feature of the enamine ether. |
Experimental Protocol: FTIR Sample Preparation (ATR Method)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid and solid samples with minimal preparation.
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum of the sample.
Caption: FTIR-ATR Analysis Workflow.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation patterns are highly dependent on the molecular structure and can be used for definitive identification.
Key Differentiating Features in Mass Spectrometry (Electron Ionization):
| Feature | 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole (Predicted) | 4-methyl-2-pyrrolidone | Rationale |
| Molecular Ion (M⁺) | m/z = 113 | m/z = 99 | The molecular weights of the two compounds are different. |
| Major Fragments | Loss of •CH₃ (m/z = 98), Loss of •OCH₃ (m/z = 82) | Loss of •CH₃ (m/z = 84), Loss of CO (m/z = 71) | The fragmentation pathways are dictated by the different functional groups. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination for separating and identifying volatile and semi-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Instrument Setup:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Set the injector temperature to 250 °C.
-
Oven Program: Start with an initial oven temperature of 50-70 °C, hold for 1-2 minutes, then ramp up to 250-280 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.
-
-
MS Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: Set to 230 °C.
-
-
Injection and Analysis: Inject 1 µL of the sample solution into the GC-MS system and acquire the data.
Caption: GC-MS Analysis Workflow.
Summary of Distinguishing Characteristics
| Analytical Technique | 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole | 4-methyl-2-pyrrolidone |
| ¹H NMR | Methoxy singlet (~3.5-4.0 ppm), absence of N-H proton. | Broad N-H singlet (~7.0-8.5 ppm), absence of methoxy signal. |
| ¹³C NMR | C=N signal (~160-170 ppm), methoxy carbon (~50-60 ppm), absence of carbonyl. | Carbonyl signal (~175-180 ppm), absence of C=N and methoxy signals. |
| FTIR | C=N stretch (~1640-1690 cm⁻¹), C-O stretch (~1050-1250 cm⁻¹), absence of C=O and N-H stretch. | Strong C=O stretch (~1680-1720 cm⁻¹), broad N-H stretch (~3200-3400 cm⁻¹), absence of C=N and enol ether C-O stretch. |
| Mass Spec (EI) | M⁺ at m/z 113. Fragments from loss of •CH₃ and •OCH₃. | M⁺ at m/z 99. Fragments from loss of •CH₃ and CO. |
Conclusion
The differentiation of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole and 4-methyl-2-pyrrolidone, while challenging due to their isomeric nature, is readily achievable through a systematic application of standard analytical techniques. The presence of a carbonyl group and an N-H proton in 4-methyl-2-pyrrolidone provides unambiguous signals in both NMR and FTIR spectroscopy. Conversely, the unique methoxy group and the C=N bond of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole serve as definitive markers for its identification. Mass spectrometry further corroborates these findings through distinct molecular ions and fragmentation patterns. By understanding the fundamental structural differences and their spectroscopic consequences, researchers can confidently distinguish between these two compounds, ensuring the accuracy and reliability of their scientific endeavors.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
PubChem. 4-Methyl-2-pyrrolidinone. [Link]
-
University of Arizona. How to Prepare Samples for NMR. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
PubChem. 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. [Link]
- Supporting Information for a relevant publication.
-
NIST WebBook. 2-Pyrrolidinone, 1-methyl-. [Link]
-
PubChem. N-methyl-2-pyrrolidone. [Link]
Sources
Comparative Reactivity Guide: 5-Methoxy vs. 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole
Executive Summary
This technical guide compares the reactivity profiles of 5-methoxy-3,4-dihydro-2H-pyrrole (Molecule A) and 5-ethoxy-4-methyl-3,4-dihydro-2H-pyrrole (Molecule B) . Both compounds are cyclic imidates (lactim ethers) derived from their corresponding lactams. They serve as potent electrophiles in the synthesis of amidines, 2-substituted pyrrolines, and fused heterocycles.
Key Technical Distinction:
-
Molecule A acts as a "fast" electrophile. The methoxy leaving group and unsubstituted ring allow for rapid nucleophilic attack under mild conditions. It is prone to hydrolysis and requires moisture-free storage.
-
Molecule B acts as a "stabilized/hindered" electrophile. The 4-methyl substituent introduces steric drag adjacent to the reaction center, and the ethoxy group further increases the steric barrier. While more stable to handling, it typically requires elevated temperatures or catalysis for efficient derivatization.
Structural & Physicochemical Analysis[1]
The following table contrasts the fundamental properties determining the reactivity window for each reagent.
| Feature | 5-Methoxy-3,4-dihydro-2H-pyrrole (A) | 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole (B) |
| CAS Number | 5264-35-7 | 54520-85-3 |
| Structure | Unsubstituted cyclic imidate | C4-Methyl substituted cyclic imidate |
| Leaving Group | Methoxide (-OMe) | Ethoxide (-OEt) |
| Steric Environment | Unhindered C=N center | Hindered C=N center (Proximal 4-Me + OEt) |
| Boiling Point | ~118–121 °C | ~140–145 °C (Estimated) |
| Hydrolytic Stability | Low (Rapid hydrolysis to lactam) | Moderate (Slower hydrolysis kinetics) |
| Primary Application | Rapid amidine synthesis; mild C-C bond formation | Synthesis of chiral/branched pyrroline scaffolds |
Mechanistic Reactivity Profile
Electrophilicity & Leaving Group Dynamics
Both molecules react via an addition-elimination mechanism at the C5 carbon. The reaction rate is governed by the accessibility of the
-
Molecule A (Methoxy): The methyl group is small, offering minimal steric hindrance to incoming nucleophiles. The transition state for tetrahedral intermediate formation is lower in energy, leading to fast kinetics.
-
Molecule B (Ethoxy + 4-Methyl): Two factors retard reactivity:
-
Alkoxy Bulk: The ethoxy ethyl chain has greater rotational volume than a methoxy group, shielding the electrophilic carbon.
-
Ring Substitution: The 4-methyl group creates a "puckered" ring conformation that sterically crowds the approach vector for nucleophiles, particularly bulky amines or secondary carbanions.
-
Hydrolysis Kinetics
Hydrolysis regenerates the thermodynamic lactam product (pyrrolidin-2-one derivatives).
-
Protocol Implication: Molecule A must be handled under inert atmosphere (Ar/N2). Molecule B tolerates brief air exposure but should still be stored desiccated.
-
Data Trend: In competitive hydrolysis studies of analogous acyclic imidates, methyl imidates hydrolyze 2–5x faster than ethyl imidates due to the steric parameter (
).
Experimental Protocols
Synthesis of the Reagents
Note: Lactim ethers are typically prepared in situ or distilled fresh due to instability.
Method A: Synthesis of 5-Methoxy-3,4-dihydro-2H-pyrrole (DMS Method)
-
Reagents: Pyrrolidin-2-one (1.0 eq), Dimethyl sulfate (DMS, 1.0 eq).
-
Procedure:
-
Mix pyrrolidin-2-one and DMS in a dry flask under N2.
-
Heat to 60 °C for 4 hours. The mixture becomes homogeneous.
-
Cool to 0 °C. Carefully neutralize with 50% NaOH (aq) while maintaining T < 10 °C (Exothermic!).
-
Extract immediately with Et2O or CH2Cl2.
-
Dry over K2CO3 (avoid acidic desiccants like silica).
-
Distill under reduced pressure to obtain the colorless oil.
-
Method B: Synthesis of 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole (Meerwein Method)
-
Reagents: 4-Methylpyrrolidin-2-one (1.0 eq), Triethyloxonium tetrafluoroborate (1.1 eq), CH2Cl2 (Solvent).
-
Procedure:
-
Dissolve lactam in anhydrous CH2Cl2.
-
Add Meerwein's salt at 0 °C. Stir at room temperature for 12 hours.
-
Quench by pouring into cold saturated NaHCO3/Na2CO3 solution (pH > 9).
-
Separate organic layer, dry over MgSO4.
-
Concentrate and distill. Note: This method avoids the harsh heat of sulfate alkylation, preserving the 4-methyl stereocenter if starting with chiral material.
-
Comparative Aminolysis (Amidine Synthesis)
Objective: Reacting with n-Butylamine to form the corresponding amidine.
-
Molecule A Condition:
-
Solvent: Methanol or Ethanol (anhydrous).
-
Temp: 25 °C (Room Temp).
-
Time: 1–3 hours.
-
Observation: Rapid conversion; slight exotherm.
-
-
Molecule B Condition:
-
Solvent: Ethanol or Toluene.
-
Temp: 80 °C (Reflux) or catalytic acetic acid required.
-
Time: 6–12 hours.
-
Observation: Requires thermal activation to overcome the 4-methyl/ethoxy steric barrier.
-
Visualizations
Diagram 1: Comparative Reaction Pathways
This diagram illustrates the divergent energy/condition requirements for the two molecules when reacting with a generic nucleophile (Nu-H).
Caption: Kinetic comparison showing the higher activation energy barrier for Molecule B due to steric hindrance at the C4 and O-ethyl positions.
Diagram 2: Synthesis Workflow (Lactam to Imidate)
Standardized workflow for generating these reagents in the lab.
Caption: Divergent synthetic routes for methoxy (DMS) vs. ethoxy (Meerwein's salt) lactim ethers.
References
-
Imidate Chemistry & Reactivity: Neilson, D. G. (2010).[1] Imidates including cyclic imidates. In The Chemistry of Amidines and Imidates. Wiley.[2]
-
5-Methoxy-3,4-dihydro-2H-pyrrole Properties: PubChem. 5-Methoxy-3,4-dihydro-2H-pyrrole (Compound Summary). National Library of Medicine.
-
Synthesis of 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole: Molaid Chemicals. 5-ethoxy-4-methyl-3,4-dihydro-2H-pyrrole CAS 54520-85-3.[3]
-
Comparative Hydrolysis of Esters/Imidates: Deslongchamps, P. (2015). The Hydrolysis of Imidate Salts.[1][4][5] Stereoelectronic Control. ResearchGate.
-
General Lactim Ether Synthesis (Meerwein Method): Organic Chemistry Portal. Meerwein's Salt (Triethyloxonium tetrafluoroborate).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-methyl-5-ethoxy-2H 3,4-dihydropyrrole - CAS号 54520-85-3 - 摩熵化学 [molaid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Regio- and Stereoselective Synthesis of Cyclic Imidates via Electrophilic Cyclization of 2-(1-Alkynyl)benzamides. A Correction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystallographic and Conformational Landscape of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of the crystallographic and conformational properties of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole. In the absence of published experimental crystallographic data for this specific molecule, this document leverages data from structurally related 3,4-dihydro-2H-pyrrole (also known as 2-pyrroline) derivatives to predict and discuss its likely solid-state and solution-phase behavior. We present a detailed examination of the conformational dynamics of the 2-pyrroline ring, drawing parallels from the well-studied pyrrolidine system and highlighting the influence of the endocyclic double bond and substituents. Standard experimental protocols for crystallographic and NMR analysis are provided to empower researchers in the characterization of this and similar compounds.
Introduction: The Significance of the 3,4-dihydro-2H-pyrrole Scaffold
The 3,4-dihydro-2H-pyrrole (2-pyrroline) ring system is a prevalent structural motif in a vast array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] As cyclic imines, these heterocycles serve as versatile intermediates in organic synthesis and are key components of various bioactive molecules, including alkaloids and potential therapeutic agents. The substituents on the 2-pyrroline ring play a crucial role in defining the molecule's three-dimensional shape, which in turn governs its interactions with biological targets. Consequently, a thorough understanding of the crystallographic and conformational properties of substituted 2-pyrrolines like 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole is paramount for rational drug design and development.
This guide aims to provide a detailed comparative analysis, offering insights into the expected structural features of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole by examining a close structural analog, 5-phenyl-3,4-dihydro-2H-pyrrole, for which crystallographic data is available.
Crystallographic Analysis: A Comparative Perspective
While a crystal structure for 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole has not been reported in the Cambridge Structural Database (CSD), an analysis of a closely related compound, 5-phenyl-3,4-dihydro-2H-pyrrole, provides valuable predictive insights into the solid-state conformation and packing of the target molecule.[2]
Crystal Structure of a 5-Substituted 2-Pyrroline Analog
The crystal structure of 5-phenyl-3,4-dihydro-2H-pyrrole reveals a remarkably planar conformation of the five-membered ring.[1] This planarity is a direct consequence of the sp² hybridization of the C5 and N1 atoms due to the endocyclic C=N double bond, which significantly reduces the conformational flexibility observed in the saturated pyrrolidine ring. The sum of the internal angles of the heterocyclic ring is approximately 539.8°, closely approaching the 540° of a regular planar pentagon.[1]
Table 1: Key Crystallographic Parameters for 5-phenyl-3,4-dihydro-2H-pyrrole [1][2]
| Parameter | Value |
| CCDC Number | 692659 |
| Molecular Formula | C₁₀H₁₁N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.823(1) |
| b (Å) | 16.012(3) |
| c (Å) | 8.875(2) |
| β (°) | 108.78(3) |
| C5=N1 Bond Length (Å) | 1.277(1) |
| Dihedral Angle (Pyrroline Ring - Phenyl Ring) (°) | 3.34(10) |
The planarity of the 2-pyrroline ring in this analog suggests that 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole is also likely to adopt a near-planar conformation in the solid state. The methyl group at the C4 position and the methoxy group at the C5 position will influence the crystal packing through steric and potential weak hydrogen bonding interactions.
Conformational Analysis: From Pyrrolidine Puckering to 2-Pyrroline Planarity
The conformation of five-membered rings is often described in terms of puckering, with the saturated pyrrolidine ring of proline serving as a classic example. Pyrrolidine rings typically adopt one of two predominant envelope (or "pucker") conformations: Cγ-endo and Cγ-exo.[3] These conformations are defined by the displacement of the Cγ (C4) atom out of the plane formed by the other four ring atoms. The introduction of substituents on the pyrrolidine ring can significantly influence the preference for one pucker over the other.[4][5][6]
However, the presence of the C5=N1 double bond in the 3,4-dihydro-2H-pyrrole ring system dramatically alters this conformational landscape. The sp² hybridization at C5 and N1 imposes a significant degree of planarity on this portion of the ring. Consequently, the conformational flexibility of the 2-pyrroline ring is substantially reduced compared to its saturated counterpart.
While a fully planar conformation is expected to be a low-energy state, slight puckering in the form of an envelope or twisted conformation, with the C3 and C4 atoms deviating from the plane, is still possible. The preferred conformation will be a balance between minimizing torsional strain from the remaining sp³-hybridized centers and maintaining the planarity enforced by the double bond. For 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole, the methyl group at the C4 position will likely favor a conformation that minimizes steric interactions with the adjacent methylene group (C3) and the methoxy group at C5.
Comparative Analysis with Alternative Scaffolds
The structural and conformational properties of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole can be further understood by comparing it with other five-membered heterocyclic systems.
Table 2: Comparison of 2-Pyrroline with Related Heterocycles
| Heterocycle | Key Structural Features | Conformational Flexibility |
| 3,4-Dihydro-2H-pyrrole | Endocyclic C=N double bond | Relatively planar, limited puckering |
| Pyrrolidine | Fully saturated ring | High flexibility, distinct endo/exo puckers |
| Pyrrole | Aromatic, fully unsaturated | Planar |
| 2,5-Dihydro-1H-pyrrole (3-Pyrroline) | Endocyclic C=C double bond | Relatively planar, different puckering modes |
The comparison highlights that the 2-pyrroline ring of the target molecule occupies an intermediate position in terms of conformational flexibility between the highly flexible pyrrolidine and the rigid, planar pyrrole.
Experimental Protocols for Characterization
For researchers synthesizing 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole or its analogs, the following experimental protocols provide a standardized approach for crystallographic and conformational analysis.
Single-Crystal X-ray Diffraction
Protocol:
-
Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method. Vapor diffusion or slow cooling techniques can also be employed.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using software packages that employ methods like direct methods or the Patterson function. The initial structural model is then refined using least-squares methods to achieve the best fit with the experimental data.
-
Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice.
NMR Spectroscopy for Conformational Analysis
Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR Spectroscopy:
-
¹H NMR: The chemical shifts, coupling constants (³JHH), and multiplicities of the protons, particularly those on the C3 and C4 carbons, provide valuable information about their dihedral angles and, consequently, the ring conformation.
-
¹³C NMR: The chemical shifts of the ring carbons can also be sensitive to the ring's conformation.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the pyrroline ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. The presence or absence of specific NOE/ROE cross-peaks can help to distinguish between different possible conformations. For example, an NOE between a substituent at C4 and a proton at C3 would indicate a specific spatial arrangement.
-
-
Variable Temperature (VT) NMR: Performing NMR experiments at different temperatures can provide insights into the dynamics of conformational exchange. Changes in chemical shifts or the coalescence of signals can be used to determine the energy barriers between different conformers.
Conclusion
While experimental crystallographic data for 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole remains to be determined, a comparative analysis based on the crystal structure of 5-phenyl-3,4-dihydro-2H-pyrrole strongly suggests a near-planar conformation for the 2-pyrroline ring in the solid state. The introduction of the endocyclic C=N double bond significantly restricts the conformational flexibility observed in the analogous saturated pyrrolidine system. The substituents at the C4 and C5 positions are expected to have a pronounced effect on the crystal packing and may induce minor puckering of the ring to alleviate steric strain. The provided experimental protocols for X-ray crystallography and NMR spectroscopy offer a robust framework for the detailed characterization of this and other substituted 2-pyrrolines, which is essential for advancing our understanding of their structure-activity relationships.
References
-
PubChem. (n.d.). 5-phenyl-3,4-dihydro-2H-pyrrole. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link][2][7]
- DeTar, D. F., & Luthra, N. P. (1977). Conformations of proline. Journal of the American Chemical Society, 99(4), 1232–1244.
-
Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725–734.[2]
-
Beausoleil, E., et al. (2016). Ring Pucker Control in β-Prolines. Organic Letters, 18(15), 3886–3889.[3][8]
- Tiwari, V. S., et al. (2019). Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides. Organic & Biomolecular Chemistry, 17(15), 3753-3757.
-
Ferreira, R., et al. (2008). 5-Phenyl-3,4-dihydro-2H-pyrrole: the first example of a planar monosubstituted 1-pyrroline. Acta Crystallographica Section C, 64(Pt 5), o303–o305.[1]
-
Larif, M., et al. (2010). Using 1H NMR parameters for the configurational and conformational study of the 3,4-dihydro-2H-pyrrol-2-alkyl carboxylates and that of their acyclic and cyclic precursors diesters. Spectroscopy Letters, 43(4), 274-281.[9][10]
-
Chandan, N. A. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry, 14(2), 1522-1527.[11]
- Klausfelder, B., et al. (2022). Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Chemistry – A European Journal, 28(47), e202201375.
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Afonin, A. V., et al. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 48(9), 685–692.[12]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
